molecular formula C13H14N4O B2614229 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide CAS No. 2097941-28-9

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide

Cat. No.: B2614229
CAS No.: 2097941-28-9
M. Wt: 242.282
InChI Key: HBLGNPKMTNHAPG-VOTSOKGWSA-N
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Description

“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide” is a compound that belongs to the 1,2,3-triazole class of compounds . These compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . They have been found to be biologically active and have potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,3-triazole compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . A similar method could be used for the synthesis of “this compound”. Another method involves a four-step synthesis starting from 1-fluoro-2-nitrobenzene derivatives . The triazole is introduced at the start via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The triazole ring is linked to an ethyl group and a cinnamamide group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely involve the triazole ring. For instance, the substitution of the thiol group with 2-bromoethyl or 2-azidoethyl moiety can lead to compounds with different activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the triazole ring could contribute to its stability and ability to form hydrogen bonds .

Scientific Research Applications

Antimycobacterial Agents

Research has highlighted the synthesis of cinnamamide derivatives, including structures related to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide, showcasing potential as antimycobacterial agents. For instance, Kakwani et al. (2011) developed novel N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives aimed at inhibiting the FAS II system in Mycobacterium tuberculosis, demonstrating antimycobacterial activity through the resazurin microtitre assay (REMA) method with a good safety profile (Kakwani et al., 2011).

Antitubercular Activity

Patel and Telvekar (2014) designed and synthesized N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives using a molecular hybridization approach, revealing promising antitubercular activities against Mycobacterium tuberculosis. This work emphasizes the structural optimization around Part C of the molecule to enhance its antitubercular properties (Patel & Telvekar, 2014).

Antiproliferative and Antimetastatic Activities

A study by Santos et al. (2021) synthesized novel cinnamides and bis cinnamates bearing 1,2,3-triazole functionalities, examining their antiproliferative and antimetastatic effects on melanoma cells. The findings suggest that these compounds, particularly a bis cinnamate derivative, exhibit significant potential in reducing melanoma cell viability and metastatic behavior, presenting a promising scaffold for antimelanoma agent development (Santos et al., 2021).

Click Chemistry in Drug Discovery

Kolb, Sharpless, and The Scripps (2003) discuss the impact of click chemistry on drug discovery, highlighting the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes as a powerful linking reaction. This chemistry facilitates the creation of compounds with significant biological activity, demonstrating the utility of triazole functionalities, such as those found in this compound, in developing new therapeutic agents (Kolb et al., 2003).

Future Directions

The future directions for the research on “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide” could include further studies on its synthesis, characterization, and biological activity. It could also involve the development of novel antimicrobial drugs based on this compound .

Mechanism of Action

Target of Action

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide is a complex compound that interacts with various targets in the body. The primary targets of this compound are yet to be definitively identified due to the complexity of its structure and the wide range of potential interactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to a series of biochemical reactions . The compound’s triazole moiety actively contributes to binding to the active site of enzymes .

Biochemical Pathways

This compound affects various biochemical pathways. The exact pathways and their downstream effects are subject to ongoing research. It is known that the compound’s triazole moiety plays a significant role in these interactions .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex and depend on various factors. These factors can influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific targets and pathways it interacts with. These effects can include changes in enzyme activity, alterations in cellular signaling, and other biochemical changes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, pH levels, temperature, and other conditions .

Biochemical Analysis

Biochemical Properties

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. For instance, it has been observed to interact with topoisomerase IV, an enzyme crucial for DNA replication and cell division . The cinnamamide group may also contribute to these interactions by providing additional binding sites or influencing the compound’s overall conformation.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, it may inhibit the activity of kinases involved in cell proliferation and survival pathways, leading to reduced cell growth and increased apoptosis . Additionally, this compound can alter gene expression by affecting transcription factors or epigenetic modifiers, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The triazole ring can form stable complexes with metal ions, which may be essential for its biological activity. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Furthermore, it may activate or inhibit transcription factors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to the gradual degradation of the compound, potentially reducing its efficacy and altering its effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory or anticancer activity without significant toxicity . At higher doses, the compound may cause adverse effects, including toxicity to vital organs or disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Properties

IUPAC Name

(E)-3-phenyl-N-[2-(triazol-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-13(7-6-12-4-2-1-3-5-12)14-10-11-17-15-8-9-16-17/h1-9H,10-11H2,(H,14,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLGNPKMTNHAPG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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